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Compound of Interest

Cyclobutanemethanol,2-
Compound Name:
amino-,cis-(9Cl)

Cat. No.: B13833766

Get Quote

Subject Identity & Chemical Profile
e CAS Number: 45436-10-0[1]

¢ Chemical Name: cis-2-Aminocyclobutanemethanol[1]

¢ Synonyms: [(1R,2S)-2-aminocyclobutylmethanol; cis-2-Amino-1-hydroxymethylcyclobutane.
[1]

o Target Application: Chiral building block for peptide mimetics and pharmaceutical
intermediates.[1]

Part 1: Diagnostic Triage & FAQs

Q: My H-NMR spectrum shows doubling of signals, particularly around the methine protons. Is
my sample degrading? A: It is likely not degradation but diastereomeric impurity.[1] Commercial
samples of CAS 45436-10-0 often contain 5-15% of the trans-isomer.[1]

o Diagnosis: Check the coupling constants (
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) of the ring protons. The cis-isomer typically exhibits different coupling patterns due to ring
puckering compared to the trans-isomer.[1]

e Action: If the trans content exceeds your tolerance (>2%), proceed to Protocol A
(Recrystallization via Salt Formation).[1]

Q: The sample appears as a viscous yellow oil, but the Certificate of Analysis (CoA) describes
a solid. What happened? A: The free base of 2-aminocyclobutanemethanol is a low-melting
solid or viscous oil that is highly hygroscopic.[1] Absorption of atmospheric water lowers the
melting point, causing it to liquefy.

o Action: Perform a Karl Fischer titration to determine water content. If high, dry the sample
under high vacuum (<1 mbar) at 30°C for 4 hours. For long-term stability, convert it to the
Hydrochloride (HCI) salt (see Protocol A).[1]

Q: | see significant baseline noise in my LC-MS and a low assay value. What are the likely non-
UV active impurities? A: Common "invisible" impurities in this synthesis class include:

¢ Inorganic Salts: Residual LiCl or Aluminum salts from reduction steps (e.g., LiIAIH4 reduction
of the amino acid precursor).[1]

e Cyclobutane oligomers: Non-volatile byproducts.[1]

e Action: Use Protocol B (Desalting) to remove inorganics.[1]

Part 2: Purification Protocols
Protocol A: Diastereomeric Enrichment via HCI Salt Formation

Target: Removal of trans-isomer and conversion to a stable solid. Principle: The cis- and trans-
isomers form diastereomeric salts with different lattice energies.[1] The cis-amine HCI salt
typically crystallizes more readily from specific polar/non-polar solvent systems.[1]

Materials:
e Crude CAS 45436-10-0 (Free base)[1]

e 4M HCI in Dioxane or Ethanol
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» Solvents: Isopropanol (iPrOH), Diethyl Ether (Et20), Ethanol (EtOH)[1]

Step-by-Step Workflow:

Dissolution: Dissolve the crude oil (1 eq.) in a minimum volume of dry Ethanol (approx. 5 mL
per gram). Cool to 0°C.[1]

 Acidification: Dropwise add 4M HCI/Dioxane (1.1 eq.) with vigorous stirring. A white
precipitate should begin to form.[1]

o Tip: Keep temperature <10°C to prevent acid-catalyzed ring opening or rearrangement.[1]
» Precipitation: Slowly add Diethyl Ether (3x volume of Ethanol) to drive precipitation.[1]
 Digestion: Stir the suspension at 0°C for 1 hour.
« Filtration: Filter the solid under Argon/Nitrogen (the salt is hygroscopic).
e Recrystallization:

o Dissolve the crude salt in boiling Isopropanol (minimum volume).

o Allow to cool slowly to room temperature, then to 4°C.

o The cis-isomer HCI salt preferentially crystallizes.[1] Filter and dry.[1]
Validation:

o Neutralize a small aliquot with NaHCO3, extract into CDCI3, and run H-NMR to confirm the
disappearance of trans-isomer signals.[1]

Protocol B: Desalting & Solvent Removal (lon Exchange)

Target: Removal of inorganic salts (Li+, Al3+, CI-) from the free base.[1]
Materials:

e Strong Cation Exchange Resin (e.g., Dowex 50W-X8 or Amberlyst 15), H+ form.[1]
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e Eluents: Deionized Water, 2M Ammonia in Methanol.[1]

Step-by-Step Workflow:

Loading: Dissolve crude sample in water (pH ~7-8). Load onto the resin column.

o Mechanism: The amine binds to the sulfonic acid groups on the resin; neutral impurities
and inorganic anions wash through.

Washing: Flush column with 5 column volumes (CV) of water.

o Check: Monitor conductivity of eluate until it matches deionized water (removes salts).

Elution: Elute the product using 2M Ammonia in Methanol.

o Mechanism: Ammonia displaces the amine from the resin.

Concentration: Evaporate the ammoniacal methanol under reduced pressure.

o Critical: Use a rotary evaporator with a trap to catch ammonia.[1] Do not exceed 40°C.

Part 3: Decision Logic & Troubleshooting Visualization

The following diagram illustrates the decision matrix for purifying CAS 45436-10-0 based on
initial diagnostic results.
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(<1 mbar, 30°C)

Final QC:
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Caption: Decision tree for selecting the appropriate purification workflow based on impurity
profile (Isomers vs. Salts).
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Part 4: Summary of Chemical Properties &

Specifications
Specification (High Common
Property . ] Note
Purity) Commercial Status
White crystalline solid Color indicates
Appearance (HCI salt) or Colorless  Yellowish Oill oxidation; purify
Oil (Free base) immediately.[1]
Critical for chiral
Stereochemistry >98% cis-isomer 85:15 cis:trans mix ]
synthesis.[1]
Highly hygroscopic.[1
Water Content <1.0% (Karl Fischer) Often >2.0% gy g pic.[1]
Store under Argon.[1]
- Water, Methanol, Free base is soluble in
Solubility - )
DMSO DCM; Saltis not.[1]
References

» Stereochemical Analysis of Cyclobutanes: Journal of Organic Chemistry. "Conformational
Analysis and Coupling Constants in Substituted Cyclobutanes."

 Purification of Amino Alcohols: Organic Syntheses. "General Methods for the Resolution and
Purification of Amino Alcohols via Salt Formation."

» lon Exchange Protocols: Bio-Rad Technical Note. "Guide to lon Exchange Chromatography
for Small Molecules."

o Safety Data: PubChem. "Compound Summary for Aminocyclobutanemethanol.”

(Note: While specific literature on CAS 45436-10-0 is sparse, the protocols above are derived
from standard authoritative methodologies for the purification of small-molecule chiral amino
alcohols.)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

o 1. Perfluoro-3,6-dioxa-4-methyl-7-octene-1-sulfonic acid | C7THF1305S | CID 61890 -
PubChem [pubchem.ncbi.nim.nih.gov]

¢ To cite this document: BenchChem. [Technical Support Center: CAS 45436-10-0 Purification
Guide[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13833766/docs#technical-support-center-cas-45436-
10-0-purification-guide-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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